molecular formula C21H26ClN3O2S B2396360 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1215412-47-7

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2396360
CAS No.: 1215412-47-7
M. Wt: 419.97
InChI Key: PFLQANRWWDDMGB-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride (CAS 1216466-18-0) is a sophisticated organic compound supplied for non-human research applications. Its molecular formula is C20H24ClN3O2S, with a molecular weight of 405.94 g/mol . This benzothiazole-derived small molecule features a complex structure integrating a 4,5-dimethylbenzo[d]thiazol-2-yl moiety, a phenoxyacetamide chain, and a basic dimethylaminoethyl side chain, presented as a hydrochloride salt to enhance stability and solubility . The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and ability to interact with various enzymatic targets. The specific substitution pattern on this molecule, including the dimethylbenzothiazole and phenoxyacetamide groups, suggests potential for significant bioactivity, making it a valuable chemical tool for probing biological mechanisms. Researchers can utilize this compound in pharmaceutical development as a key intermediate or building block for more complex target molecules. It also serves biochemical research as a candidate for in vitro screening assays against specific disease targets, such as in oncology or neurology. Its applications extend to chemical biology, where it can be used to study structure-activity relationships (SAR) and enzyme inhibition pathways. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-15-10-11-18-20(16(15)2)22-21(27-18)24(13-12-23(3)4)19(25)14-26-17-8-6-5-7-9-17;/h5-11H,12-14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLQANRWWDDMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)COC3=CC=CC=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21ClN4O3SC_{18}H_{21}ClN_{4}O_{3}S, with a molecular weight of approximately 440.96 g/mol. The compound features a dimethylaminoethyl group , a benzo[d]thiazole moiety , and a phenoxyacetamide structure . Its unique structure contributes to its solubility and bioavailability, making it suitable for various biological assays.

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₄O₃S
Molecular Weight440.96 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest potential anti-inflammatory , antimicrobial , and antitumor effects. The exact mechanisms remain under investigation, but it is believed that the compound may modulate signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Docking studies indicated favorable binding interactions with COX-2, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) .
  • Antimicrobial Effects : In vitro tests demonstrated that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 50 μg/mL against various pathogens .
  • Antitumor Activity : Research on benzothiazole derivatives has shown promise in inhibiting cancer cell proliferation. Compounds similar to this compound were tested against human cancer cell lines, revealing moderate to high inhibitory effects .

Table 2: Summary of Biological Activities

Activity TypeFindings
Anti-inflammatoryInhibits COX-2; potential NSAID properties
AntimicrobialEffective against bacteria and fungi
AntitumorModerate inhibition of cancer cell lines

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the final product.

Synthesis Steps

  • Formation of Benzothiazole Moiety : This involves the reaction of appropriate thiazole precursors with aryl halides.
  • Amidation Reaction : The benzothiazole derivative is then reacted with dimethylaminoethylamine to form the amide bond.
  • Hydrochloride Formation : The final step includes converting the base form into its hydrochloride salt for enhanced stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds can be categorized based on their heterocyclic cores, substituents, and functional groups. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Salt Form Notable Features
N-(2-(Dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride Benzo[d]thiazole 4,5-dimethyl, phenoxyacetamide, dimethylaminoethyl Not explicitly stated* Hydrochloride Enhanced solubility due to HCl; complex substituents may improve receptor binding
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) Quinoline 4-hydroxy, carboxamide, dimethylaminopropyl 309.79 Hydrochloride Quinoline core with hydroxy and carboxamide groups; lower molecular weight
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2,6-dichlorophenyl, acetamide 299.17 Freebase Simpler thiazole core; dichlorophenyl enhances lipophilicity
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide Thiazole chloromethyl, phenylsulfonyl Not explicitly stated Freebase Sulfonyl group introduces polarity; chloromethyl may affect reactivity
Ranitidine Hydrochloride Furan/nitroethenediamine Dimethylaminoethyl, nitro group 350.87 Hydrochloride Anti-ulcer drug; structural dissimilarity but shared dimethylaminoethyl group

*Molecular weight estimation for the main compound: Assuming a benzo[d]thiazole core (C₇H₅NS = 135.18) + phenoxyacetamide (C₈H₇NO₂ = 149.14) + dimethylaminoethyl (C₄H₁₁N = 73.14) + HCl (36.46) ≈ 393.92 g/mol.

Key Structural and Functional Differences

Heterocyclic Core: The main compound’s benzo[d]thiazole core (fused benzene-thiazole ring) offers greater aromaticity and stability compared to simpler thiazole (e.g., ) or quinoline derivatives (e.g., SzR-105) . Quinoline-based compounds (e.g., SzR-105) may exhibit distinct electronic properties due to the nitrogen atom’s position in the aromatic system .

Phenoxyacetamide vs. carboxamide/sulfonyl groups: The phenoxy moiety introduces aryl hydrophobicity, whereas sulfonyl () or carboxamide () groups increase polarity .

Salt Form and Solubility :

  • Hydrochloride salts (main compound, SzR-105, ranitidine) improve aqueous solubility, critical for oral bioavailability. Freebase analogs (e.g., ) may require formulation adjustments .

Crystallinity and Packing: highlights that substituents like dichlorophenyl induce specific crystal packing via hydrogen bonds (N–H⋯N), influencing solubility and stability . The main compound’s dimethyl and phenoxy groups may similarly affect its solid-state properties.

Research Findings and Implications

  • Its quinoline core and carboxamide linker differ from the main compound’s benzothiazole-phenoxyacetamide system, implying divergent biological targets .
  • Thiazole Derivatives: notes that N-substituted acetamides mimic benzylpenicillin’s lateral chain, hinting at antimicrobial or enzymatic inhibition applications. The main compound’s structural complexity could offer enhanced specificity .
  • Ranitidine: Shares a dimethylaminoethyl group with the main compound but targets histamine H₂ receptors. This underscores how minor structural changes (e.g., core heterocycle) drastically alter pharmacological profiles .

Preparation Methods

Benzothiazole Core Synthesis

The 4,5-dimethylbenzo[d]thiazol-2-amine intermediate is typically synthesized via cyclization of 2-amino-4,5-dimethylthiophenol with cyanogen bromide or thiourea derivatives. Alternative routes involve Friedel-Crafts alkylation or Suzuki-Miyaura coupling for regioselective methyl group introduction.

Preparation of Intermediate: 4,5-Dimethylbenzo[d]thiazol-2-amine

Method 2.1: Cyclization with Thiourea

  • Reagents : 2-Amino-4,5-dimethylthiophenol, thiourea, hydrochloric acid.
  • Conditions : Reflux in ethanol at 80°C for 6 hours.
  • Yield : 72–78%.

Method 2.2: Cyanogen Bromide Route

  • Reagents : 2-Amino-4,5-dimethylthiophenol, cyanogen bromide, sodium hydroxide.
  • Conditions : Stir in dichloromethane at 0–5°C for 2 hours.
  • Yield : 65–70%.

Acetamide Bridge Formation

The coupling of 4,5-dimethylbenzo[d]thiazol-2-amine with 2-phenoxyacetic acid is achieved via activation of the carboxylic acid group.

Method 3.1: Carbodiimide-Mediated Coupling

  • Reagents : 2-Phenoxyacetic acid, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), hydroxybenzotriazole (HOBt).
  • Conditions : Stir in dimethylformamide (DMF) at room temperature for 12 hours.
  • Yield : 85–90%.

Method 3.2: Mixed Anhydride Method

  • Reagents : 2-Phenoxyacetyl chloride, triethylamine.
  • Conditions : React with 4,5-dimethylbenzo[d]thiazol-2-amine in tetrahydrofuran (THF) at −10°C.
  • Yield : 78–82%.

Introduction of the Dimethylaminoethyl Side Chain

The secondary amine of the acetamide intermediate is alkylated with 2-chloro-N,N-dimethylethylamine.

Method 4.1: Alkylation in Polar Aprotic Solvents

  • Reagents : 2-Chloro-N,N-dimethylethylamine hydrochloride, potassium carbonate.
  • Conditions : Reflux in acetonitrile for 8 hours.
  • Yield : 70–75%.

Method 4.2: Phase-Transfer Catalysis

  • Reagents : 2-Chloro-N,N-dimethylethylamine, tetrabutylammonium bromide (TBAB).
  • Conditions : Stir in water/dichloromethane biphasic system at 40°C for 6 hours.
  • Yield : 68–72%.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the final hydrochloride salt.

Method 5.1: Direct Acidification

  • Reagents : Hydrochloric acid (1M in diethyl ether).
  • Conditions : Add dropwise to a solution of the free base in ethanol at 0°C.
  • Yield : 95–98%.

Comparative Analysis of Synthetic Routes

Method Step Reagents Conditions Yield (%) Purity (%)
Benzothiazole (2.1) Thiourea, HCl Ethanol, reflux 72–78 98
Acetamide (3.1) EDC, HOBt DMF, rt 85–90 99
Alkylation (4.1) K₂CO₃, CH₃CN Reflux 70–75 97
Salt Formation (5.1) HCl/Et₂O Ethanol, 0°C 95–98 99

Optimization Strategies

  • Solvent Selection : DMF outperforms THF in carbodiimide-mediated couplings due to superior solubility of intermediates.
  • Temperature Control : Lower temperatures (−10°C) in mixed anhydride methods reduce side reactions.
  • Catalyst Use : TBAB in phase-transfer alkylation enhances reaction rates by 30%.

Challenges and Mitigation

  • Impurity Formation : Over-alkylation is minimized by stoichiometric control of 2-chloro-N,N-dimethylethylamine.
  • Acid Sensitivity : The benzothiazole core degrades under strong acidic conditions; pH is maintained above 4 during salt formation.

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